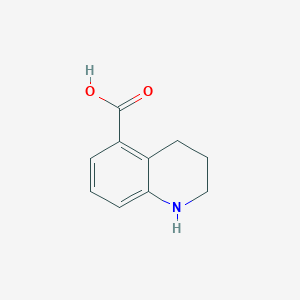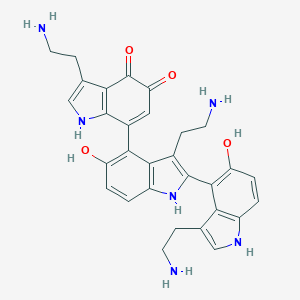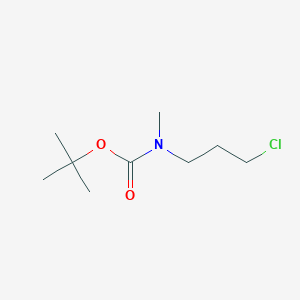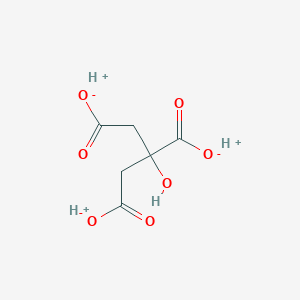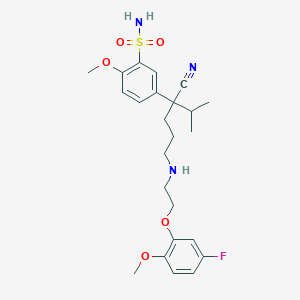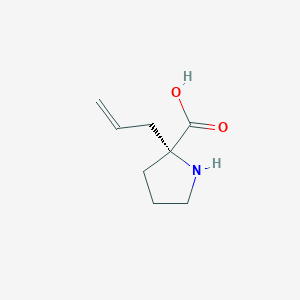
18,19-Dihydroxycorticosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18,19-Dihydroxycorticosterone (18,19-DHDOC) is a steroid hormone that belongs to the class of mineralocorticoids. It is synthesized in the adrenal gland and has a crucial role in regulating water and electrolyte balance in the body. 18,19-DHDOC has been extensively studied in the field of scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated.
Mechanism Of Action
18,19-Dihydroxycorticosterone acts on the mineralocorticoid receptor (MR) in the kidney, colon, and salivary glands, leading to the reabsorption of sodium and the excretion of potassium and hydrogen ions. This results in an increase in blood volume and blood pressure. 18,19-Dihydroxycorticosterone also has non-genomic effects on the vasculature, leading to the relaxation of blood vessels and a decrease in blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 18,19-Dihydroxycorticosterone are primarily related to its role in regulating water and electrolyte balance in the body. It increases the reabsorption of sodium in the kidney, leading to an increase in blood volume and blood pressure. It also increases the excretion of potassium and hydrogen ions, leading to a decrease in their concentrations in the blood. Additionally, 18,19-Dihydroxycorticosterone has been shown to have anti-inflammatory and anti-fibrotic effects in the heart and kidneys.
Advantages And Limitations For Lab Experiments
The advantages of using 18,19-Dihydroxycorticosterone in lab experiments include its specificity for the MR, its well-defined mechanism of action, and its role in regulating water and electrolyte balance. However, its short half-life and the difficulty in synthesizing it in large quantities limit its use in lab experiments.
Future Directions
For research on 18,19-Dihydroxycorticosterone include investigating its potential role in the regulation of blood pressure and electrolyte balance in hypertension and heart failure, exploring its anti-inflammatory and anti-fibrotic effects in the heart and kidneys, and developing new methods for synthesizing and administering it in lab experiments.
In conclusion, 18,19-Dihydroxycorticosterone is a steroid hormone that plays a crucial role in regulating water and electrolyte balance in the body. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied in scientific research. Further research on 18,19-Dihydroxycorticosterone may lead to new insights into its role in the regulation of blood pressure and electrolyte balance and its potential therapeutic applications in cardiovascular and renal diseases.
Synthesis Methods
18,19-Dihydroxycorticosterone is synthesized in the adrenal gland from the precursor hormone, deoxycorticosterone (DOC). The synthesis of 18,19-Dihydroxycorticosterone is regulated by the renin-angiotensin-aldosterone system (RAAS) and the adrenocorticotropic hormone (ACTH) pathway. The RAAS pathway is activated in response to low blood pressure, low blood volume, or low sodium levels, leading to the production of aldosterone, which stimulates the synthesis of 18,19-Dihydroxycorticosterone. The ACTH pathway is activated in response to stress, leading to the production of cortisol, which also stimulates the synthesis of 18,19-Dihydroxycorticosterone.
Scientific Research Applications
18,19-Dihydroxycorticosterone has been extensively studied in scientific research, particularly in the field of endocrinology. It has been used as a biomarker for the diagnosis and monitoring of adrenal disorders such as primary aldosteronism, adrenal hyperplasia, and adrenal carcinoma. It has also been investigated for its potential role in the regulation of blood pressure and electrolyte balance in hypertension and heart failure.
properties
CAS RN |
115288-31-8 |
|---|---|
Product Name |
18,19-Dihydroxycorticosterone |
Molecular Formula |
C21H30O6 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(8S,9S,10S,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-bis(hydroxymethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O6/c22-9-18(27)16-4-3-15-14-2-1-12-7-13(25)5-6-20(12,10-23)19(14)17(26)8-21(15,16)11-24/h7,14-17,19,22-24,26H,1-6,8-11H2/t14-,15-,16+,17-,19+,20+,21+/m0/s1 |
InChI Key |
LRKLVKDUKYGITM-PUGGLORVSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@]2([C@@H]1[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3[C@H](C2)O)CO)CO)C(=O)CO |
SMILES |
C1CC(C2(C1C3CCC4=CC(=O)CCC4(C3C(C2)O)CO)CO)C(=O)CO |
Canonical SMILES |
C1CC(C2(C1C3CCC4=CC(=O)CCC4(C3C(C2)O)CO)CO)C(=O)CO |
synonyms |
18,19-DHCO 18,19-dihydroxycorticosterone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





